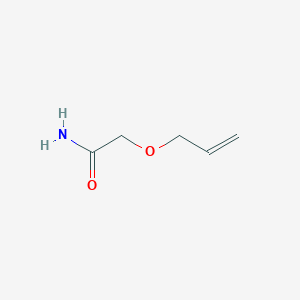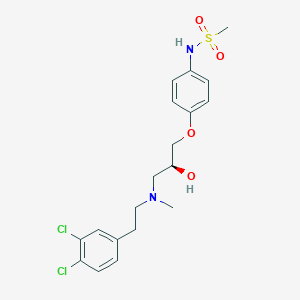
HO-Ppg7-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound HO-Ppg7-OH, also known as Hydroxy-Polypropylene Glycol 7, is a linear polymer with two terminal hydroxyl groups. It is a member of the polypropylene glycol family, which is widely used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
HO-Ppg7-OH is typically synthesized through the polymerization of propylene oxide. The process involves the following steps:
Initiation: The reaction begins with the initiation of a hydroxyl group, often derived from water or an alcohol.
Propagation: Propylene oxide is added to the initiator, forming a chain of repeating propylene glycol units.
Termination: The reaction is terminated by adding a capping agent, which results in the formation of terminal hydroxyl groups.
The reaction conditions include the use of a catalyst, such as potassium hydroxide, and maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polymerization process is carefully monitored. The use of continuous flow reactors allows for the efficient production of high-purity this compound with consistent molecular weight distribution.
化学反应分析
Types of Reactions
HO-Ppg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides, esters,
属性
分子式 |
C21H44O8 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
3-[3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C21H44O8/c22-8-1-10-24-12-3-14-26-16-5-18-28-20-7-21-29-19-6-17-27-15-4-13-25-11-2-9-23/h22-23H,1-21H2 |
InChI 键 |
ZXNHADCMNAJIFL-UHFFFAOYSA-N |
规范 SMILES |
C(CO)COCCCOCCCOCCCOCCCOCCCOCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


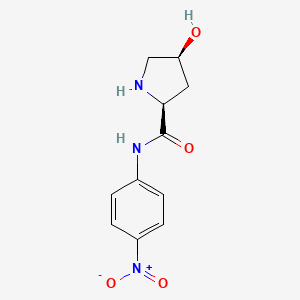
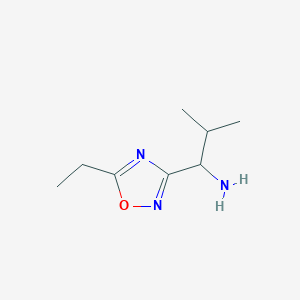

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
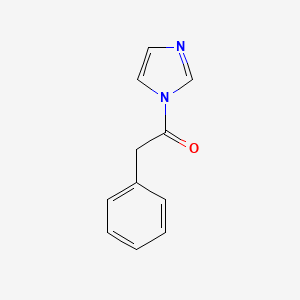



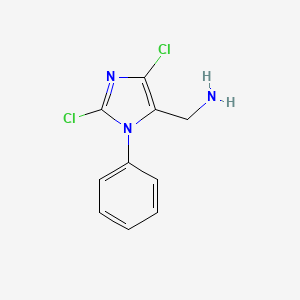

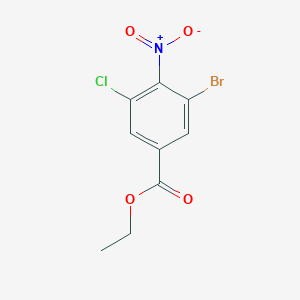
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
